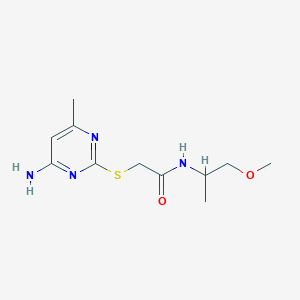

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide

Description

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with amino (C4) and methyl (C6) groups, linked via a sulfur atom to an acetamide moiety. The N-substituent is a branched methoxypropan-2-yl group, which introduces both ether and secondary amine functionalities.

Properties

Molecular Formula |

C11H18N4O2S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(1-methoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C11H18N4O2S/c1-7-4-9(12)15-11(14-7)18-6-10(16)13-8(2)5-17-3/h4,8H,5-6H2,1-3H3,(H,13,16)(H2,12,14,15) |

InChI Key |

ZNZDTSUSXJBWSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC(C)COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, alcohols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Functionalized pyrimidine derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s core pyrimidine-thioacetamide structure is shared with several analogs, but key variations in substituents influence physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Solubility : The target compound’s methoxypropan-2-yl group improves aqueous solubility compared to aryl-substituted analogs like 2i (logP likely lower due to ether oxygen) .

- Melting Points : Pyrimidine derivatives with aromatic N-substituents (e.g., 2i: 127–128°C) exhibit higher melting points than the target compound, suggesting reduced crystallinity due to the branched N-substituent .

- Synthetic Yields : Compounds with simpler N-substituents (e.g., m-tolyl in ) show moderate yields (20–55%), while the target’s synthesis may require optimized alkylation steps, as seen in related pyrimidine-thioacetamides (e.g., 86% yield for compound 18 in ) .

Research Findings and Implications

- ADMET Profile : The methoxypropan-2-yl substituent balances solubility and metabolic stability but warrants rigorous toxicity testing due to in silico red flags .

- Structure-Activity Relationships (SAR) : Methyl at C6 (vs. hydroxy or oxo in analogs) may enhance stability against oxidative metabolism, as seen in related pyrimidines .

- Therapeutic Potential: The compound’s pyrimidine-thioacetamide scaffold aligns with kinase inhibitor pharmacophores, suggesting unexplored applications in oncology .

Biological Activity

The compound 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(1-methoxypropan-2-yl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article delves into its synthesis, biological activity, and the implications of these findings in therapeutic contexts.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain thiazole and pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells through mechanisms involving DNA synthesis inhibition and caspase-3 activation .

Case Study: Antitumor Effects

A study evaluating the anticancer activity of various pyrimidine derivatives found that structural modifications significantly influenced their efficacy. Compounds that retained the 4-amino and thio groups demonstrated enhanced cytotoxicity against tumor cells. The MTT assay confirmed that these compounds effectively reduced cell viability, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various kinases involved in cancer progression. Specifically, it could potentially inhibit heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation. HSP90 inhibitors have been shown to destabilize client proteins involved in oncogenic signaling pathways, leading to reduced tumor growth .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in A549 and C6 cell lines | |

| Enzyme Inhibition | Potential HSP90 inhibitor | |

| Cytotoxicity | Reduces cell viability in tumor models |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Interfering with normal cell cycle progression, leading to increased tumor cell death.

- Inhibition of Oncogenic Pathways : Disruption of signaling pathways critical for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.